molecular formula C₈H₁₁NO₄S B1144872 (R)-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid CAS No. 944115-20-2

(R)-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid

Cat. No.: B1144872
CAS No.: 944115-20-2
M. Wt: 217.24
InChI Key:
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Description

®-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-aminothiocarbonylacetate with ethyl acrylate in the presence of a base, followed by cyclization to form the thiazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

®-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, ®-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid serves as a building block for the synthesis of more complex molecules

Biology

This compound has potential applications in the development of biologically active molecules. Its thiazine ring is a common motif in many pharmaceuticals, and modifications to this structure can lead to the discovery of new drugs with improved efficacy and reduced side effects.

Medicine

In medicinal chemistry, ®-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid derivatives have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. The ability to modify the thiazine ring and introduce various substituents allows for the fine-tuning of biological activity.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other materials with unique properties. Its incorporation into polymer backbones can enhance properties such as thermal stability, mechanical strength, and chemical resistance.

Mechanism of Action

The mechanism of action of ®-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazine ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Another heterocyclic compound with a thiazine ring, commonly used in the synthesis of pharmaceuticals.

    2-Aminothiazole: A simpler thiazole derivative with applications in medicinal chemistry.

    Thiazine-2-carboxylic acid: A closely related compound with similar chemical properties.

Uniqueness

®-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid is unique due to its specific substitution pattern and stereochemistry. The presence of the ethoxycarbonyl group and the ®-configuration provide distinct chemical and biological properties that differentiate it from other thiazine derivatives.

Properties

IUPAC Name

(3R)-3-ethoxycarbonyl-3,6-dihydro-2H-1,4-thiazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-2-13-8(12)6-4-14-3-5(9-6)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJLHOZZJNCUJX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CSCC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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